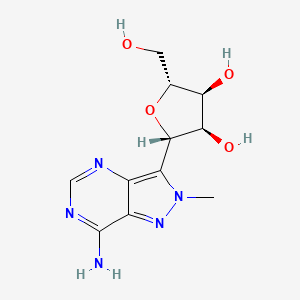
2-Methylformycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylformycin is a derivative of formycin, a nucleoside analog that has been studied for its potential biological and medicinal applications. It is structurally similar to adenosine, a naturally occurring nucleoside, and has been investigated for its interactions with various enzymes and biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylformycin can be synthesized through the methylation of formycin under non-basic reaction conditions. This process involves the use of ultraviolet and nuclear magnetic resonance spectral studies to confirm the structures of the resulting mono-N-methyl isomers . The methylation process can yield different isomers, including 4-methylformycin and 6-methylformycin .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard nucleotide preparation techniques. This includes the synthesis of formycin-5’-triphosphate, which can be further modified to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylformycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Potential therapeutic applications due to its structural similarity to adenosine, which plays a role in various physiological processes.
Industry: Utilized in the synthesis of other nucleoside analogs and related compounds.
Mecanismo De Acción
The mechanism of action of 2-Methylformycin involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides. This interaction leads to changes in the enzyme’s activity and affects various cellular processes .
Comparación Con Compuestos Similares
- Formycin A
- Formycin B
- N(1)-methylformycin A
- N(2)-methylformycin A
- N(4)-methylformycin A
- N(6)-methylformycin A
Comparison: 2-Methylformycin is unique due to its specific methylation pattern, which distinguishes it from other formycin derivatives. This unique structure influences its interactions with enzymes and its potential biological activities .
Propiedades
Número CAS |
42204-46-6 |
|---|---|
Fórmula molecular |
C11H15N5O4 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(7-amino-2-methylpyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-16-7(5-6(15-16)11(12)14-3-13-5)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,8-,9-,10+/m1/s1 |
Clave InChI |
XWDQONRNNQNSJX-LFAOKBQASA-N |
SMILES |
CN1C(=C2C(=N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
SMILES isomérico |
CN1C(=C2C(=N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CN1C(=C2C(=N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Sinónimos |
2-methylformycin 7-amino-2-methyl-3-(beta-D-ribofuranosyl)pyrazolo- (4.3-d)pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















